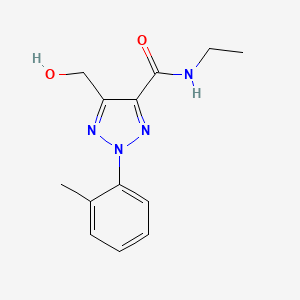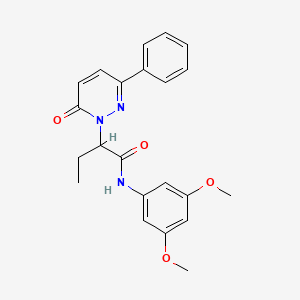![molecular formula C20H21N3O2S B11379522 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B11379522.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 5-methyl-2-(propan-2-yl)phenol, is reacted with an appropriate halogenating agent to form the corresponding phenoxy intermediate.
Thiadiazole Ring Formation: The phenoxy intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.
Acetamide Formation: Finally, the thiadiazole intermediate is acylated with chloroacetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenoxy and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and thiadiazole derivatives.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds such as 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide share structural similarities.
Thiadiazole Derivatives: Compounds like 2-(2,4-dichlorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide are also similar.
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the presence of the isopropyl group on the phenoxy ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(2)16-10-9-14(3)11-17(16)25-12-18(24)21-20-22-19(23-26-20)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,21,22,23,24) |
InChI Key |
LHYFZLCIXULBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11379441.png)
![methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11379448.png)
![3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11379449.png)
![6-[(E)-2-(3-methylphenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11379458.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11379475.png)

![1-(4-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379491.png)
![5-{[(2-hydroxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11379498.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11379506.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11379510.png)
![3-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11379511.png)
![4-butyl-6-chloro-9-(2-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11379517.png)

![5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11379527.png)
